Blonanserin C-d8 is a deuterated analogue of Blonanserin, an atypical antipsychotic primarily used in the treatment of schizophrenia. Blonanserin was approved in Japan in January 2008 and is known for its improved tolerability compared to traditional antipsychotics, as it minimizes side effects such as extrapyramidal symptoms and sedation . The compound acts as a dual antagonist of dopamine D2 and serotonin 5-HT2A receptors, which are key players in the pathophysiology of psychotic disorders.
The synthesis of Blonanserin involves several steps, starting with the condensation of cyclooctanone with 4-fluorobenzoyl acetonitrile using polyphosphoric acid as a catalyst. This reaction yields a fused cyclooctapyridone intermediate. Subsequent reactions include chlorination with phosphoryl chloride and condensation with N-ethyl piperazine to form the final product .
For the deuterated variant, Blonanserin C-d8, deuterated reagents are used in these steps to replace hydrogen atoms with deuterium, allowing for precise tracking in metabolic studies.
Blonanserin has the molecular formula and a molecular weight of approximately 367.5 g/mol . The structure features a cyclooctane ring fused to a pyridine moiety, with a fluorophenyl group and a piperazine substituent. The presence of deuterium in Blonanserin C-d8 alters its mass without significantly changing its chemical properties.
Blonanserin undergoes various chemical reactions during its synthesis, including:
In metabolic studies, Blonanserin C-d8 can be subjected to similar reactions but will yield different metabolites due to the presence of deuterium.
Blonanserin functions primarily as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action is crucial for alleviating both positive symptoms (such as hallucinations) and negative symptoms (such as emotional flatness) associated with schizophrenia .
The mechanism involves:
Blonanserin C-d8 is primarily utilized in scientific research, particularly in pharmacokinetic studies to analyze drug metabolism and distribution. Its deuterated form allows researchers to trace its metabolic pathways more accurately than non-deuterated compounds. Additionally, it serves as a reference standard in analytical chemistry for the development of assays related to antipsychotic medications .
CAS No.: 32448-35-4
CAS No.: 54986-75-3
CAS No.: